Complete Abrogation of In Vivo Anticancer Activity Compared to Tilorone HCl
In a direct head-to-head study evaluating the cytostatic activity of tilorone derivatives, tilorone bis-methoiodide, a close structural analog of tilorone bis(propyl iodide), was tested in vivo against murine leukemia models L1210 and P388. In contrast to the known anticancer activity of tilorone hydrochloride, the bis-quaternary derivative demonstrated a complete lack of cytostatic activity in both models. This finding underscores that the bis-quaternary structure eliminates this specific therapeutic modality of the parent compound [1].
| Evidence Dimension | In vivo cytostatic activity |
|---|---|
| Target Compound Data | No activity against L1210 and P388 murine leukemias |
| Comparator Or Baseline | Tilorone Hydrochloride (known cytostatic activity against these models) |
| Quantified Difference | Complete abrogation of activity |
| Conditions | Murine leukemia L1210 and P388 models |
Why This Matters
This data is crucial for selecting the appropriate compound for studies investigating the anticancer mechanisms of tilorone, as the bis-quaternary form acts as a negative control devoid of this activity.
- [1] Schulze, W., Letsch, G., Gutsche, W., & Wohlrabe, K. (1984). [N-quaternary derivatives of tilorone]. Pharmazie, 39(5), 320-322. PMID: 6473490. View Source
